2-Methylsulfanylethanesulfonyl chloride
Description
2-Methylsulfanylethanesulfonyl chloride is an aliphatic sulfonyl chloride with the molecular formula C₃H₇ClO₂S₂. It features a methylsulfanyl (-S-CH₃) group attached to an ethane backbone and a sulfonyl chloride (-SO₂Cl) moiety. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and other derivatives.
Properties
IUPAC Name |
2-methylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNQCAVPZBKZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593953-51-5 | |
| Record name | 2-(methylsulfanyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylsulfanylethanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, with the temperature maintained at around 95°C. The product is then distilled under reduced pressure to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency. The resulting product is purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanylethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form thiols.
Elimination Reactions: It can undergo elimination reactions to form sulfene, a highly reactive intermediate.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Thionyl Chloride: Used in the synthesis of the compound from methanesulfonic acid.
Phosgene: Another reagent used in the industrial production of the compound.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Scientific Research Applications
2-Methylsulfanylethanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylsulfanylethanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. The compound’s reactivity is attributed to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Methylsulfanylethanesulfonyl chloride with four related sulfonyl chlorides, focusing on molecular properties, substituent effects, and safety data.
Structural and Molecular Properties
Key Observations:
- Substituent Effects: The methylsulfanyl group in the target compound likely enhances nucleophilic substitution reactivity compared to aromatic derivatives (e.g., phenyl or cyanophenyl), as sulfur’s electron-donating properties increase the electrophilicity of the sulfonyl chloride group. Aromatic substituents (e.g., in 2-phenylethanesulfonyl chloride) confer stability but reduce reactivity due to resonance effects . Electron-withdrawing groups (e.g., -CN in (2-Cyanophenyl)methanesulfonyl chloride) increase electrophilicity, accelerating reactions with nucleophiles .
Recommendations:
- Use personal protective equipment (PPE) and work in a fume hood for all sulfonyl chlorides.
- Store in anhydrous conditions to prevent hydrolysis to sulfonic acids.
Biological Activity
2-Methylsulfanylethanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Chemical Formula : CHClOS
- CAS Number : 1593953-51-5
- Molecular Weight : 196.69 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to interact with nucleophiles, leading to the formation of sulfonamides, which can exhibit various pharmacological effects. The proposed mechanism involves:
- Nucleophilic Attack : The sulfonyl chloride group can undergo nucleophilic attack by amines or thiols, forming stable sulfonamide bonds.
- Enzyme Inhibition : The resultant sulfonamides may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell walls and inhibiting growth.
- Anticancer Potential : Investigations into its role as an anticancer agent have shown promise, particularly in inhibiting enzymes related to cancer cell proliferation.
Data Table: Biological Activities and Mechanisms
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell walls | |
| Anticancer | Enzyme inhibition |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness at low concentrations. -
Anticancer Research :
In vitro studies have indicated that the compound can inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation, suggesting potential for further development as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
